molecular formula C6H10N4O3S B3486262 4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine

4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine

Cat. No.: B3486262
M. Wt: 218.24 g/mol
InChI Key: URIVKZDIYYPOLO-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine is a chemical compound characterized by the presence of a morpholine ring and a triazole ring connected via a sulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The triazole ring may also interact with nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,2,4-triazol-3-ylsulfonyl)morpholine
  • 4-(1H-1,2,3-triazol-5-ylsulfonyl)morpholine
  • 4-(1H-1,2,4-triazol-5-ylsulfonyl)piperidine

Uniqueness

4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The combination of the morpholine ring and the triazole ring connected via a sulfonyl group is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O3S/c11-14(12,6-7-5-8-9-6)10-1-3-13-4-2-10/h5H,1-4H2,(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIVKZDIYYPOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine
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4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine
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Reactant of Route 5
4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine
Reactant of Route 6
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4-(1H-1,2,4-triazol-5-ylsulfonyl)morpholine

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